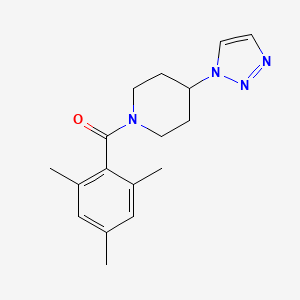
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone” is a complex organic molecule. It contains a triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an azetidine ring, which is a three-membered nitrogen-containing ring . The compound also has a pyridine ring with a methylthio substituent .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. While specific synthesis methods for this compound were not found, imidazole derivatives (a similar structure to triazole) have been synthesized using glyoxal and ammonia . The synthesis of triazole derivatives often involves the use of copper-catalyzed azide–alkyne cycloaddition reactions .Molecular Structure Analysis
The molecule contains a 1,2,3-triazole ring, which is planar and aromatic . It also contains an azetidine ring and a pyridine ring . The presence of a positive charge on either of two nitrogen atoms in the triazole ring allows it to show two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The triazole ring can participate in various reactions due to its amphoteric nature . The azetidine ring can also undergo various transformations .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature, given the properties of similar compounds . It is expected to be soluble in water and other polar solvents due to the presence of polar groups .Wissenschaftliche Forschungsanwendungen
Azetidinones and Triazoles in Synthesis
Azetidinones and triazoles have been extensively explored in synthetic chemistry for their utility in constructing complex molecular architectures. One notable application is in the synthesis of β-lactams via azetidinones, which are crucial in antibiotic development. For example, studies have demonstrated innovative methods for generating nonstabilized azomethine ylides, leading to the formation of pyrrolidines and oxazolidines, highlighting azetidinones' role in synthesizing nitrogen-containing heterocycles (Tsuge et al., 1987).
Triazole Derivatives as Corrosion Inhibitors
Triazole derivatives have found applications as corrosion inhibitors, showcasing the molecule's versatility beyond pharmaceuticals. Research on (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol and its analogs demonstrates their effectiveness in protecting mild steel in acidic environments, providing insights into their potential industrial applications (Ma et al., 2017).
Catalytic Applications
The catalytic prowess of triazolylmethanol derivatives in facilitating the Huisgen 1,3-dipolar cycloaddition reactions underlines the importance of triazole compounds in modern synthetic methodologies. These catalysts enable efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, a reaction pivotal in constructing pharmacophores and materials science applications (Ozcubukcu et al., 2009).
Heterocyclic Compounds Synthesis
The exploration of azetidinone and triazole chemistry extends to the synthesis of heterocyclic compounds with potential therapeutic properties. Innovative approaches have led to the creation of diverse molecules, such as pyrrolobenzodiazepines and azetidinobenzodiazepines, through intramolecular azide to alkene cycloadditions. These compounds are notable for their antitumor activities, showcasing the critical role of azetidinone and triazole moieties in developing new cancer treatments (Hemming et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-19-11-10(3-2-4-13-11)12(18)16-7-9(8-16)17-6-5-14-15-17/h2-6,9H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJFFOLGRACBFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide](/img/structure/B2385345.png)


![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)



![1-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2385357.png)
![4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine](/img/structure/B2385358.png)
